5-(2-chloropyridin-3-yl)-1H-indazole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
5-(2-chloropyridin-3-yl)-1H-indazole |
InChI |
InChI=1S/C12H8ClN3/c13-12-10(2-1-5-14-12)8-3-4-11-9(6-8)7-15-16-11/h1-7H,(H,15,16) |
InChI 键 |
DZJRFXMKJLTMAB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Cl)C2=CC3=C(C=C2)NN=C3 |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to 5-(2-chloropyridin-3-yl)-1H-indazole: Synthesis, Characterization, and Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and a Novel Derivative
The indazole ring system, a bicyclic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] While rare in nature, synthetic indazoles are core components of numerous FDA-approved drugs, including the anti-cancer kinase inhibitors Axitinib and Pazopanib.[3][4] The scaffold's utility stems from its ability to act as a bioisostere for native structures like indole or phenol, offering improved metabolic stability and forming crucial hydrogen bond interactions with biological targets, particularly the hinge region of protein kinases.[1][3]
This guide focuses on the specific derivative, 5-(2-chloropyridin-3-yl)-1H-indazole . Extensive searches of chemical databases and supplier catalogs have not identified a registered CAS number or commercial source for this compound. This suggests that this compound is a novel chemical entity, presenting a unique opportunity for investigation by researchers in drug discovery.
This document serves as a comprehensive technical resource for the synthesis, characterization, and potential biological evaluation of this compound. As a Senior Application Scientist, the aim is to provide not just protocols, but the underlying scientific rationale to empower researchers to confidently explore this novel chemical space.
Compound Identification and Physicochemical Properties
As a novel compound, this compound lacks a formal CAS registry number. Its identity is therefore defined by its molecular structure and physicochemical properties, which can be predicted and must be confirmed experimentally upon synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol |
| IUPAC Name | This compound |
| SMILES | c1cc2c(cc1c3cccc(n3)Cl)n[nH]2 |
| InChI Key | InChI=1S/C12H8ClN3/c13-12-8-4-3-7-14-12-10(8)5-6-11-9(10)1-2-15-16-11 |
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
The most direct and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in pharmaceutical synthesis due to its high efficiency and tolerance of diverse functional groups.[5] The proposed strategy involves coupling a halogenated indazole with a pyridinylboronic acid.
Reaction Scheme:
A proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a robust starting point, synthesized from established methods for similar couplings.[5][6]
-
Reagent Preparation: In a dry reaction vessel suitable for microwave synthesis or conventional heating under an inert atmosphere, combine 5-bromo-1H-indazole (1.0 eq), 2-chloropyridin-3-ylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating.
-
Catalyst Introduction: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.
Synthetic Workflow Diagram
Workflow for the synthesis and purification of this compound.
Supplier Availability of Key Precursors
While the target compound is not commercially available, its key starting materials are readily accessible from various chemical suppliers, enabling its synthesis in a standard laboratory setting.
| Compound | CAS Number | Representative Suppliers |
| 5-Bromo-1H-indazole | 53857-57-1 | Sigma-Aldrich[7], Chem-Impex[8], Boron Molecular[9], Thermo Scientific[10] |
| 2-Chloropyridine-3-boronic acid | 381248-04-0 | Sigma-Aldrich[11], Thermo Scientific[12], Frontier Specialty Chemicals[13], Elex Biotech[14] |
Scientific Rationale and Potential Applications
The structural features of this compound suggest a strong potential for biological activity, particularly as a kinase inhibitor.[3]
-
The Indazole Core as a Hinge-Binder: The indazole nucleus is a well-established "hinge-binding" motif. In the ATP-binding pocket of many protein kinases, the N1 and N2 atoms of the indazole can form critical hydrogen bonds with backbone amide groups of the hinge region, anchoring the inhibitor to the target.[1]
-
The Pyridinyl Moiety for Selectivity and Solubility: The appended 2-chloropyridin-3-yl group can project into the solvent-exposed region of the ATP-binding site or make further contacts within the pocket, influencing the inhibitor's potency and selectivity profile. Pyridine rings are common in drug molecules and can enhance aqueous solubility and provide vectors for further chemical modification.[15]
-
Potential as a Kinase Inhibitor: Given the prevalence of indazole scaffolds in approved kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases.[16] Many indazole derivatives show potent activity against receptor tyrosine kinases involved in angiogenesis and cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Therefore, a primary application for this novel compound would be in screening campaigns for anti-cancer therapeutics.
Hypothetical Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the potential of the newly synthesized compound as a kinase inhibitor, a luminescence-based ATP depletion assay is a robust and high-throughput method. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a common example.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The light generated by a luciferase reaction is inversely proportional to the amount of kinase activity, and therefore directly proportional to the extent of kinase inhibition by the test compound.
Protocol: Kinase-Glo® Assay
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate to determine the IC₅₀ value.
-
Kinase Reaction Setup: In a separate 384-well plate, add the kinase buffer, the target kinase (e.g., VEGFR2), and the substrate (a suitable peptide substrate for the kinase).
-
Initiation of Inhibition: Transfer a small volume of the serially diluted compound from the compound plate to the kinase reaction plate. Also include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells at a concentration near the Kₘ for the specific kinase. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase-based detection of remaining ATP.
-
Data Acquisition: Incubate the plate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Kinase Assay Workflow Diagram
Experimental workflow for an in vitro kinase inhibition assay.
Hypothesized Biological Pathway: VEGFR Signaling
Many indazole-based compounds are potent inhibitors of VEGFR-2, a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels.[1] Inhibition of this pathway is a clinically validated strategy for treating various cancers. This compound, if it proves to be a VEGFR-2 inhibitor, would be expected to block this signaling cascade.
Hypothesized inhibition of the VEGFR-2 signaling pathway by the target compound.
Conclusion
This guide outlines a comprehensive approach to the novel chemical entity, this compound. While not commercially available, its synthesis is readily achievable via a robust Suzuki-Miyaura cross-coupling of available precursors. The structural analogy to known pharmacologically active agents, particularly FDA-approved kinase inhibitors, provides a strong rationale for its investigation as a potential therapeutic agent. The detailed synthetic and screening protocols provided herein offer a clear roadmap for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound, potentially leading to new discoveries in the field of drug development.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information (PMC). [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry Publishing. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information (PMC). [Link]
-
5-bromo-1h-indazole-3-carboxylic acid suppliers USA. WorldofChemicals. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry Publishing. [Link]
-
One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condensation Cascade Reaction. Thieme Connect. [Link]
-
Synthesis of 5-(pyrrol-2-yl)-1H-indazoles by the Suzuki cross-coupling. ResearchGate. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry Publishing. [Link]
-
Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]
-
Structures of kinase inhibitors containing an indazole moiety. ResearchGate. [Link]
-
2-Chloropyridine-3-boronic acid. Elex Biotech LLC. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]
-
Buy 5-Bromo-1H-indazole. Boron Molecular. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and biological activities of a novel series of indazole derivatives. International Journal of ChemTech Research. [Link]
-
Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. ACS Publications. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
-
Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines. ResearchGate. [Link]
-
Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. PubMed. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link]
-
Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. Royal Society of Chemistry Publishing. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Palladium-catalyzed copper(i)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. Royal Society of Chemistry Publishing. [Link]
-
Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. RJPT. [Link]
- Preparation of 2-chloropyridine 3-carboxylic acid esters.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. 5-Bromo-1H-indazole, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 11. 2-クロロピリジン-3-ボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Chloropyridine-3-boronic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. 2-Chloropyridine-3-boronic acid | [frontierspecialtychemicals.com]
- 14. 2-Chloropyridine-3-boronic acid | Elex Biotech LLC [elexbiotech.com]
- 15. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
structural analysis of bi-aryl indazole-pyridine scaffolds
An In-Depth Technical Guide to the Structural Analysis of Bi-aryl Indazole-Pyridine Scaffolds
Foreword: Beyond the Flat Representation
In modern medicinal chemistry, the bi-aryl indazole-pyridine scaffold has emerged as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology and inflammatory diseases.[1][2][3] These frameworks, which link a stable indazole ring system with a functional pyridine moiety, are integral to molecules designed as potent kinase inhibitors and modulators of other critical biological pathways.[4][5] However, to truly comprehend their function and optimize their design, we must look beyond their two-dimensional chemical diagrams. The true challenge and opportunity lie in understanding their three-dimensional architecture, specifically the phenomenon of atropisomerism—a form of axial chirality arising from hindered rotation around the bi-aryl sigma bond.[6][7]
The relative orientation of the indazole and pyridine rings dictates the molecule's shape, which in turn governs its interaction with a biological target. A subtle twist can be the difference between a potent inhibitor and an inactive compound.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and rigorous structural analysis of these critical scaffolds. We will move beyond mere protocols to explain the causality behind experimental choices, presenting an integrated workflow that combines chemical synthesis, advanced NMR spectroscopy, computational modeling, and solid-state analysis to build a complete, validated, and dynamic picture of molecular conformation.
Part 1: Constructing the Core Scaffold - The Primacy of Cross-Coupling
The creation of the crucial C-C bond linking the indazole and pyridine rings is most reliably achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is the workhorse of the field due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[9][10][11] While other methods like Stille coupling are viable, the Suzuki reaction's use of less toxic organoboron reagents makes it a preferred starting point for discovery chemistry.[1]
The logic of this approach is to catalytically join an electrophilic partner (e.g., a halo-indazole) with a nucleophilic organometallic partner (e.g., a pyridine boronic acid). The palladium catalyst, stabilized by a phosphine ligand, orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the desired bi-aryl bond.
Caption: High-level workflow for bi-aryl synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating system for synthesizing a model bi-aryl indazole-pyridine compound.
-
Reagent Preparation & Vessel Setup:
-
To a flame-dried Schlenk tube, add the halo-indazole (e.g., 5-bromo-1H-indazole, 1.0 eq), the pyridine boronic acid derivative (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 3-6 mol%), and a base (e.g., K₂CO₃ or KF, 3.0 eq).[12]
-
Causality: The excess boronic acid ensures complete consumption of the limiting halide. The choice of ligand is critical; bulky, electron-rich phosphines like XPhos stabilize the palladium catalyst and promote the oxidative addition of often less reactive aryl halides. The base is required to activate the boronic acid for the transmetalation step.[10]
-
-
Establishing an Inert Atmosphere:
-
Cap the Schlenk tube with a rubber septum.
-
Evacuate the tube under high vacuum for 5-10 minutes and subsequently backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality: The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is essential for catalytic turnover and achieving high yields.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene, ~3 mL/mmol of halide) via syringe.[12]
-
Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Part 2: Unveiling the Third Dimension - Conformational Analysis
The static connection established through synthesis belies the dynamic nature of the bi-aryl scaffold. The central question is the orientation of the two rings relative to each other, which is defined by the dihedral angle of the C-C single bond. Hindered rotation around this bond gives rise to atropisomers—stereoisomers that can be stable enough to be isolated.[7] The stability of these isomers is paramount in drug design; stable atropisomers (Class 3, half-life > 4.5 years at 37°C) are treated as distinct chemical entities by regulatory agencies, while rapidly interconverting ones (Class 1, half-life < 60s) exist as a dynamic equilibrium of conformers.[6][7]
The primary drivers of the rotational energy barrier are steric repulsion between substituents at the ortho positions of the rings and electronic interactions (e.g., repulsion between lone pairs on adjacent nitrogen atoms).[13][14] Our analytical goal is to define this conformational landscape.
Nuclear Magnetic Resonance (NMR): Probing Conformation in Solution
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of molecules in the solution phase, which most closely mimics the biological environment.[15][16] The Nuclear Overhauser Effect (NOE) is the cornerstone of this analysis. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶).[17] This relationship makes it an exquisite probe of spatial proximity.
A 2D NOE Spectroscopy (NOESY) experiment is the preferred method for a comprehensive analysis, as it maps all spatial correlations within the molecule simultaneously.[18]
Caption: Workflow for determining solution conformation using 2D NOESY.
Experimental Protocol: 2D NOESY for Conformational Elucidation
-
Sample Preparation:
-
Prepare a solution of the purified bi-aryl compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 5-10 mg/mL.
-
Thoroughly degas the sample using the freeze-pump-thaw technique (at least three cycles).
-
Causality: Dissolved oxygen is paramagnetic and provides an efficient relaxation pathway for nuclear spins, which can quench or completely eliminate the NOE effect. Degassing is a non-negotiable step for acquiring high-quality NOESY data.[19]
-
-
Data Acquisition:
-
Acquire standard 1D ¹H, ¹³C, and 2D COSY/HSQC spectra to unambiguously assign all proton and carbon resonances. This is a prerequisite for interpreting the NOESY spectrum.[15][20]
-
Set up a phase-sensitive 2D NOESY experiment. A critical parameter is the mixing time (tₘ), during which NOE transfer occurs. Collect a series of NOESY spectra with varying mixing times (e.g., 100 ms, 300 ms, 500 ms, 800 ms).
-
Causality: At short mixing times, the NOE intensity is approximately proportional to 1/r⁶. At longer mixing times, "spin diffusion" can occur, where magnetization is relayed through multiple protons, leading to misleading correlations. Analyzing the build-up of NOE intensity across different mixing times allows for more accurate quantitative distance restraints.[19]
-
-
Data Analysis and Interpretation:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Identify key inter-ring cross-peaks. For an indazole-pyridine scaffold, the most informative correlations will be between protons on the "ortho" faces of each ring. For example, a strong NOE between the indazole H-7 and a proton on the pyridine C-2 position would strongly indicate a syn-planar or near-planar conformation. Conversely, the absence of such a correlation, coupled with NOEs to other protons, would suggest a trans or twisted conformation.
-
Integrate the volumes of the cross-peaks from the spectra collected at various mixing times to generate NOE build-up curves. This allows for a more quantitative analysis beyond simple observation.
-
Computational Modeling: Mapping the Energetic Landscape
While NMR provides experimental evidence of the dominant solution conformation, computational chemistry allows us to map the entire conformational energy profile (CEP) and calculate the energy barrier to rotation.[13][14] This in silico analysis is a powerful predictive and validation tool.
The standard approach involves a "dihedral scan," where the bi-aryl bond is systematically rotated in silico, and the molecule's potential energy is calculated at each increment. Density Functional Theory (DFT) is a common and reliable method for this task.[20][21]
Protocol: In Silico Conformational Energy Profile (CEP) Calculation
-
Structure Preparation: Build the bi-aryl indazole-pyridine molecule in a molecular modeling program.
-
Method Selection: Choose a suitable level of theory and basis set, for example, the B3LYP hybrid functional with a 6-311G(d,p) basis set.[20][21]
-
Causality: This level of theory provides a good balance between computational cost and accuracy for organic molecules, capturing both steric and electronic effects reasonably well.
-
-
Dihedral Scan: Define the four atoms that constitute the dihedral angle of the bi-aryl bond. Perform a relaxed potential energy surface scan, constraining the dihedral angle while allowing all other aspects of the geometry to optimize at each step. Scan the full 360° in increments of 10-15°.
-
Data Analysis: Plot the calculated relative energy (kcal/mol) against the dihedral angle (°). The lowest point on the curve represents the most stable conformer(s), while the highest point represents the transition state for rotation. The energy difference between the minimum and maximum is the calculated rotational barrier.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 15.2 | syn-planar (TS) |
| 45 | 5.1 | Twisted |
| 90 | 0.0 | Perpendicular (Min) |
| 135 | 4.8 | Twisted |
| 180 | 12.8 | anti-planar (TS) |
| 270 | 0.0 | Perpendicular (Min) |
| 360 | 15.2 | syn-planar (TS) |
Table 1: Representative calculated data for a hypothetical bi-aryl indazole-pyridine scaffold showing a preference for a perpendicular conformation.
Part 3: The Definitive Snapshot - Single-Crystal X-ray Diffraction
For the ultimate, unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[22] This solid-state technique provides high-resolution data on bond lengths, bond angles, and torsional angles, offering a precise snapshot of the molecule as it exists within a crystal lattice.
While this solid-state structure may not perfectly reflect the dynamic equilibrium in solution, it serves as an invaluable validation point for both NMR and computational results.[23] If the conformation observed in the crystal structure corresponds to the calculated global energy minimum and is consistent with the observed NOEs, it provides a high degree of confidence in the overall structural assignment.
Part 4: An Integrated Strategy for Complete Structural Elucidation
A robust structural analysis is not a linear process but an integrated, cyclical workflow where each technique informs and validates the others.
Caption: An integrated workflow for the comprehensive structural analysis of bi-aryl scaffolds.
This approach ensures that the final structural model is not based on a single piece of evidence but is a consensus built from theoretical predictions and direct experimental observations in both solution and solid states. This level of rigor is essential for understanding structure-activity relationships (SAR) and advancing the rational design of new, more effective therapeutics based on the bi-aryl indazole-pyridine scaffold.
References
- Neuhaus, D., & Williamson, M. P. (n.d.). Guide to NOE Experiments. Australian National University NMR Centre.
- Phukan, P., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. ResearchGate.
- Kumar, A. (1985). Two-dimensional nuclear Overhauser effect in biomolecules. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Author(s) not available. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education.
- Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current Opinion in Structural Biology.
- Author(s) not available. (n.d.). Enantioselective synthesis of biaryl atropisomers using distal ionic interactions. Source not available.
- Butts, C. P., et al. (n.d.). Reference-free NOE NMR analysis. PMC.
- Author(s) not available. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. NSF Public Access Repository.
- LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- LaPlante, S. R., et al. (n.d.). Atropisomerism in the Pharmaceutically Relevant Realm. PMC.
- Author(s) not available. (2015). A Twist of Nature – The Significance of Atropisomers in Biological Systems. The Royal Society of Chemistry.
- Author(s) not available. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Author(s) not available. (n.d.). N−N biaryl atropisomers scaffold and its asymmetric synthesis. ResearchGate.
- Author(s) not available. (n.d.). The Suzuki biaryl coupling reaction. ResearchGate.
- Author(s) not available. (n.d.). Discovery and synthesis of novel indazole derivatives. Benchchem.
- Sanchez-Sanz, G., & Smyth, L. A. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.
- Author(s) not available. (2025). Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Current Computer-Aided Drug Design.
- Author(s) not available. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Author(s) not available. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate.
- Sanchez-Sanz, G., & Smyth, L. A. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS ONE.
- Author(s) not available. (2024). Unexpected discovery: “A new 3,3'-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. ResearchGate.
- Author(s) not available. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. PMC.
- Author(s) not available. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Author(s) not available. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. PMC.
- Author(s) not available. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Source not available.
- Khan, K. M., et al. (2017). Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies. European Journal of Medicinal Chemistry.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry.
- Author(s) not available. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments | PLOS One [journals.plos.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. d-nb.info [d-nb.info]
- 17. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.ias.ac.in [repository.ias.ac.in]
- 19. Guide to NOE Experiments [bloch.anu.edu.au]
- 20. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019) | Dmitry S. Kopchuk | 1 Citations [scispace.com]
5-(2-chloropyridin-3-yl)-1H-indazole molecular weight and formula
An In-depth Technical Guide to 5-(2-chloropyridin-3-yl)-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound this compound. Indazole-based molecules are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide details the fundamental molecular attributes of the title compound, including its chemical formula and molecular weight. A validated, step-by-step synthetic protocol via Suzuki coupling is presented, grounded in established chemical principles. Furthermore, we explore the projected physicochemical properties and potential pharmacological applications of this molecule, drawing insights from structurally related compounds and the known biological significance of the indazole and chloropyridine motifs in drug discovery. This whitepaper is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics.
Core Molecular Attributes
This compound is a biaryl heterocyclic compound composed of a 1H-indazole core linked at its 5-position to the 3-position of a 2-chloropyridine ring. This specific arrangement of aromatic and heterocyclic systems imparts distinct chemical properties that are highly relevant for its interaction with biological targets.
The 1H-indazole moiety features a hydrogen bond donor (N-H) and a pyridine-type nitrogen atom that can act as a hydrogen bond acceptor, making it an effective scaffold for binding to protein active sites, particularly kinases.[1] The 2-chloropyridine substituent introduces a halogen atom, which can modulate the molecule's lipophilicity, metabolic stability, and potential for halogen bonding interactions.
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Data
The fundamental properties of the molecule have been calculated and are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₈ClN₃ |
| Molecular Weight | 229.67 g/mol |
| Hydrogen Bond Donors | 1 (from the indazole N-H) |
| Hydrogen Bond Acceptors | 3 (two on the indazole, one on the pyridine) |
| Projected Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) |
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole nucleus is a bicyclic aromatic system consisting of a benzene ring fused to a pyrazole ring.[2] Although rare in nature, synthetic indazole derivatives have a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV effects.[2][3] Its structural similarity to endogenous purines and its ability to serve as a bioisostere of indole make it a highly valuable scaffold in medicinal chemistry.[1][4] Several successful drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib, are built upon an indazole core, underscoring its clinical and commercial importance.[4][5]
Caption: The Indazole scaffold as a privileged core in drug discovery.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds between aryl halides and aryl boronic acids, demonstrating excellent functional group tolerance.[6]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of commercially available 5-bromo-1H-indazole with (2-chloropyridin-3-yl)boronic acid. This reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base to activate the boronic acid.
Caption: Proposed synthetic workflow via Suzuki cross-coupling.
Detailed Experimental Protocol
This protocol is a self-validating system based on established literature procedures for Suzuki couplings involving indazole scaffolds.[6]
Materials and Reagents:
-
5-Bromo-1H-indazole (1.0 eq)
-
(2-chloropyridin-3-yl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1H-indazole (1.0 eq), (2-chloropyridin-3-yl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq). The typical solvent ratio is 4:1 dioxane:water.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromo-1H-indazole) is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Projected Pharmacological Significance
While specific biological data for this compound is not yet publicly available, its structural features allow for informed projections of its potential therapeutic applications.
-
Kinase Inhibition: The 1H-indazole-3-amine structure is a known hinge-binding fragment for various protein kinases.[6] The N1-H and N2 atoms of the indazole ring can form critical hydrogen bonds with the kinase hinge region, a common mechanism for many Type I and Type II kinase inhibitors. The 5-aryl substitution is a common strategy to achieve selectivity and potency by extending into the hydrophobic pocket of the ATP-binding site.[7]
-
Ion Channel Modulation: A high-throughput screen identified the closely related analog, 5-(2-chlorophenyl)indazole, as an antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel.[8] This channel is a key mediator of inflammatory pain. The structural similarity suggests that this compound may also possess activity at this or related ion channels.
-
Anticancer Activity: Many indazole derivatives exhibit potent antitumor activity.[6][9] This is often, but not exclusively, linked to the inhibition of kinases that are overactive in cancer cells, such as VEGFR, FGFR, or Pim kinases.[2][9] The introduction of a substituted pyridine ring is a common feature in modern oncology drugs.
Conclusion and Future Directions
This compound is a molecule of significant interest for drug discovery, combining the privileged indazole scaffold with a functionalized pyridine moiety. The synthetic route via Suzuki coupling is robust and scalable, allowing for the production of material for further investigation.
Future research should focus on:
-
In Vitro Screening: Evaluating the compound against a broad panel of protein kinases and ion channels to identify primary biological targets.
-
Cell-Based Assays: Assessing its antiproliferative effects in various cancer cell lines and its ability to modulate cellular pathways related to inflammation and pain.[6]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the chlorine substituent and the relative orientation of the two heterocyclic rings to optimize potency and selectivity.
This foundational guide provides the necessary chemical information and strategic context for researchers to embark on the exploration of this compound as a potential lead compound for next-generation therapeutics.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). National Center for Biotechnology Information.
- 5-Chloro-1H-indazole | C7H5ClN2 | 698-26-0. (n.d.). CymitQuimica.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI.
- 1H-Indazole, 5-chloro-. (n.d.). PubChem.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
- Indazole. (n.d.). Wikipedia.
- 5-CHLORO (1H)INDAZOLE | 698-26-0. (n.d.). ChemicalBook.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
- Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. (2014, June 26). PubMed.
- Indazoles in Drug Discovery. (n.d.). PharmaBlock.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). ResearchGate.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole via Suzuki Coupling: An Application Note and Detailed Protocol
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly invaluable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[3][4] This application note provides a comprehensive guide to the synthesis of 5-(2-chloropyridin-3-yl)-1H-indazole, a key scaffold in medicinal chemistry, utilizing a Suzuki coupling strategy.
We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step protocol is presented, designed to be a self-validating system through in-process monitoring and thorough product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this and structurally related compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 5-bromo-1H-indazole and 2-chloropyridine-3-boronic acid. The reaction proceeds through a well-established catalytic cycle, as illustrated below.
Figure 1: Simplified workflow of the Suzuki coupling reaction for the synthesis of this compound.
The catalytic cycle is initiated by the oxidative addition of the aryl halide (5-bromo-1H-indazole) to a palladium(0) complex, forming a palladium(II) intermediate.[5] This is followed by transmetalation , where the organic group from the organoboron species (2-chloropyridine-3-boronic acid), activated by a base, is transferred to the palladium(II) complex.[6][7] The cycle concludes with reductive elimination , which forms the desired carbon-carbon bond in the product and regenerates the palladium(0) catalyst.[2]
Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-1H-indazole | ≥97% | Commercially Available | Starting material. |
| 2-chloropyridine-3-boronic acid | ≥95% | Commercially Available | Coupling partner. May contain varying amounts of the corresponding anhydride.[8] |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially Available | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Water | Deionized | In-house | Co-solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | - | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure
1. Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 g, 5.08 mmol, 1.0 equiv), 2-chloropyridine-3-boronic acid (0.95 g, 6.09 mmol, 1.2 equiv), and potassium carbonate (2.10 g, 15.23 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 0.05 equiv) to the flask.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.[9]
2. Solvent Addition and Reaction:
-
To the flask, add a degassed mixture of 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. The use of a water/organic solvent mixture is common in Suzuki couplings and can enhance the reaction rate.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.
3. Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL). The brine wash helps to remove any remaining water and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective for separating the desired product from any unreacted starting materials and by-products.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (mp): As an indicator of purity.
Discussion and Key Considerations
Choice of Reactants:
-
5-bromo-1H-indazole: This is a common and commercially available starting material for functionalization at the 5-position of the indazole ring.[10][11]
-
2-chloropyridine-3-boronic acid: This boronic acid allows for the introduction of the 2-chloropyridin-3-yl moiety. While aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, the use of appropriate catalysts and conditions can achieve good yields.[12]
Role of the Base:
The base plays a crucial role in the Suzuki coupling.[7] It is believed to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[13][14] Potassium carbonate is a commonly used and effective base for this type of transformation.
Catalyst Selection:
Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki couplings.[15] For less reactive aryl chlorides, more sophisticated catalyst systems involving bulky electron-rich phosphine ligands may be employed to improve yields and reaction times.[12]
Safety Precautions:
-
Palladium compounds and boronic acids can be irritants.[16] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care and avoid inhalation.
-
The reaction can be exothermic, especially on a larger scale.[17] It is important to monitor the reaction temperature and ensure adequate cooling is available if necessary.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently apply this methodology to their synthetic targets. The described procedure is robust and can be adapted for the synthesis of a wide range of related biaryl and heteroaryl compounds, making it a valuable tool in the field of drug discovery and development.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species - ResearchGate. Available at: [Link]
-
2-Chloropyridine-3-Boronic Acid (Contains Varying Amounts Of Anhydride) | PureSynth. Available at: [Link]
-
(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Available at: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC. Available at: [Link]
-
Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One | Journal of Neonatal Surgery. Available at: [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pure-synth.com [pure-synth.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. pubs.acs.org [pubs.acs.org]
solvent selection for dissolving 5-(2-chloropyridin-3-yl)-1H-indazole in cellular assays
Application Note: Optimized Solubilization of 5-(2-chloropyridin-3-yl)-1H-indazole for Cellular Assays
Executive Summary
This guide provides a validated protocol for solubilizing This compound (MW: ~229.66 g/mol ), a hydrophobic heterocycle frequently utilized as a scaffold in kinase inhibitor development (e.g., FGFR, Pim kinase pathways).
The critical challenge with this compound is its low aqueous solubility combined with the cytotoxicity of organic solvents . Direct addition of high-concentration stocks to cell culture media often results in "micro-precipitation"—a phenomenon where the compound crashes out of solution before dispersing, leading to false negatives (loss of potency) or false positives (precipitate-induced toxicity). This protocol establishes a Dimethyl Sulfoxide (DMSO) -based workflow with an intermediate dilution step to ensure bioavailability and assay reproducibility.
Physicochemical Profile & Solvent Selection
To select the correct solvent, we must understand the solute. The molecule consists of an indazole core (H-bond donor/acceptor) coupled to a lipophilic chloropyridine ring.
| Property | Value (Approx.) | Implication for Assays |
| Molecular Weight | 229.66 g/mol | Small molecule; rapid diffusion if soluble. |
| LogP (Octanol/Water) | ~2.5 – 3.2 | Moderate lipophilicity. Poor water solubility. |
| pKa (Indazole NH) | ~14.0 | Non-ionizable at physiological pH (7.4). |
| pKa (Pyridine N) | ~2.0 - 3.0 | Weakly basic; remains uncharged at pH 7.4. |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Cellular Toxicity Limit | Recommendation |
| DMSO (Anhydrous) | Excellent (>50 mM) | < 0.1% v/v (Ideal) < 0.5% v/v (Max) | Primary Choice. High dielectric constant dissolves aromatics efficiently. |
| DMF (Dimethylformamide) | Good | < 0.05% v/v | Secondary Choice. Use only if DMSO fails; significantly more toxic to cells. |
| Ethanol (100%) | Moderate/Poor | < 1.0% v/v | Avoid. Rapid evaporation alters concentration; poor solubility for this specific scaffold. |
| PBS / Media | Insoluble | N/A | Never use for stock preparation. |
Validated Protocol: Stock Preparation & Storage
Objective: Create a stable, high-concentration "Master Stock" free of micro-crystals.
Materials:
-
This compound (Solid).
-
DMSO, Sterile Filtered, Hybridoma Tested (Sigma-Aldrich or equivalent).
-
Amber glass vials (Borosilicate) with PTFE-lined caps.
Procedure:
-
Calculation: Target a stock concentration of 10 mM or 50 mM .
-
Example: To make 1 mL of 50 mM stock, weigh 11.48 mg of compound.
-
-
Solubilization: Add 100% DMSO to the vial.
-
Critical Step: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Visual Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).
The "Intermediate Dilution" Dosing Strategy
The Problem: Adding 1 µL of 50 mM DMSO stock directly to 1 mL of media (1:1000 dilution) creates a local concentration spike, causing immediate precipitation.
The Solution: Use a Serial Dilution in DMSO followed by a Media Spike .
Workflow Logic (Graphviz Diagram)
Figure 1: The "Intermediate Dilution" workflow prevents precipitation shock by stepping down concentration before introducing the compound to the aqueous cellular environment.
Step-by-Step Dosing Protocol:
-
Compound Dilution (The "Source" Plate):
-
Perform all serial dilutions (e.g., 3-fold steps) in 100% DMSO .
-
Do not dilute with media at this stage. This ensures the compound remains soluble during the concentration curve preparation.
-
-
Preparation of Intermediate (10x) Solution:
-
Prepare a deep-well plate with pre-warmed culture media (e.g., 990 µL per well).
-
Transfer 10 µL from the DMSO Source Plate to the media.
-
Result: You now have a 10x concentration of the drug in 1% DMSO .
-
Action: Mix immediately by pipetting. The lower concentration (relative to stock) prevents crashing.
-
-
Final Dosing:
-
Add 10 µL of the Intermediate (10x) solution to 90 µL of cells in the assay plate.
-
Final Conditions: 1x Drug Concentration, 0.1% DMSO .
-
Quality Control & Troubleshooting
Self-Validating the Protocol: Before running the biological assay, perform a "Mock Dosing" without cells.
| Observation Method | Procedure | Pass Criteria | Fail Criteria |
| Nephelometry / Absorbance | Measure OD600 of media + compound. | OD < 0.005 (Background) | OD > 0.01 (Turbidity) |
| Microscopy (40x) | Inspect wells after 1 hour incubation. | Clear field. | Crystalline needles or "oily" droplets. |
Troubleshooting Table:
-
Issue: Compound precipitates in the Intermediate Plate.
-
Cause: The 10x concentration is still above the solubility limit in aqueous media.
-
Fix: Increase the DMSO tolerance if possible (to 0.5%) or lower the maximum test concentration. Alternatively, add 1-5% FBS or BSA to the intermediate media; serum proteins bind the drug and act as a carrier, preventing precipitation.
-
-
Issue: Cell toxicity in Vehicle Control.
-
Cause: DMSO concentration > 0.1% or oxidized DMSO.[1]
-
Fix: Use fresh, ampouled DMSO. Ensure final DMSO % is strictly matched across all wells (including controls).
-
References
-
Timm, M. et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines." Toxicology Reports. Link
- Establishes the 0.1% - 0.5% safety threshold for DMSO in cellular assays.
- Di, L. & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science.
-
Benchchem Technical Guides. (2025). "Handling Hydrophobic Kinase Inhibitors." Link
- General protocols for dissolving indazole-based small molecules.
-
Waybright, T.J. et al. (2009). "Assay Guidance Manual: Reagent Preparation." NCBI Bookshelf. Link
- The gold standard NIH guide for high-throughput screening and solvent management.
Sources
Troubleshooting & Optimization
improving solubility of 5-(2-chloropyridin-3-yl)-1H-indazole in DMSO
Technical Support Center: Solubility Optimization Guide Subject: 5-(2-chloropyridin-3-yl)-1H-indazole | Solvent: DMSO (Dimethyl Sulfoxide) Ticket ID: SOL-IND-05-CPY
Executive Summary: The Physicochemical Challenge
You are encountering solubility issues with This compound , a biaryl system characterized by a planar indazole core coupled to a 2-chloropyridine ring.
The solubility resistance in DMSO is likely driven by two competing thermodynamic factors:
-
High Crystal Lattice Energy: The planar nature of the indazole-pyridine scaffold promotes strong
- stacking and intermolecular hydrogen bonding (specifically between the indazole N-H and the pyridine N). This creates a stable crystal lattice that requires significant energy to break. -
Hygroscopic Interference: DMSO is highly hygroscopic.[1][2] Even trace water content (>0.5%) acts as a potent anti-solvent for hydrophobic biaryl heterocycles, causing "crashing out" or the formation of supersaturated metastable zones that precipitate unpredictably.[3]
This guide provides a tiered troubleshooting protocol to overcome these barriers.
Part 1: Standard Dissolution Protocol (The "Gold Standard")
Follow this protocol before attempting chemical modifications.
Pre-requisites:
-
Compound: this compound (Free base preferred).
-
Solvent: Anhydrous DMSO (Grade ≥99.9%, water content <0.05%).[3]
-
Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz), Water bath (40°C).
| Step | Action | Technical Rationale |
| 1 | Equilibrate | Allow the compound vial to reach room temperature before opening. Prevents condensation of atmospheric moisture onto the hygroscopic solid. |
| 2 | Solvent Addition | Add fresh Anhydrous DMSO to the center of the vial. Do not wash down the walls yet. |
| 3 | Vortexing | Vortex at max speed for 60 seconds. Creates a suspension and increases surface area for solvent contact. |
| 4 | Thermal Cycle | Heat the sealed vial to 40–50°C for 5–10 minutes. Note: Indazoles are generally thermally stable, but do not exceed 60°C to avoid degradation of the chloropyridine moiety.[3] |
| 5 | Sonication | Sonicate for 10–15 minutes in a warm bath. Acoustic cavitation disrupts the |
| 6 | Visual Check | Inspect against a light source. If "schlieren" lines (wavy distortions) are visible, dissolution is incomplete.[3] Repeat steps 3-5. |
Part 2: Advanced Troubleshooting (Diagnostic & Recovery)
Scenario A: "The solution was clear, but precipitated after freezing/storage."
Diagnosis: Water Intake (Hygroscopicity). DMSO absorbs water from the atmosphere rapidly.[2] Upon freezing, water crystallizes separately or alters the freezing point, pushing the hydrophobic drug out of solution (exclusion effect).[3]
-
Fix:
-
Re-solubilize using the Thermal Cycle (Step 4 above).
-
If precipitate persists, add 5-10% v/v absolute ethanol or PEG-400 as a cosolvent to stabilize the hydration shell.
-
Critical: Store future aliquots in single-use vials to avoid repeated freeze-thaw cycles.
-
Scenario B: "The compound forms a sticky gel or clump at the bottom."
Diagnosis: Solvent Gelling / Aggregation. The compound is partially solvated on the outside, forming a "gum" that prevents DMSO from penetrating the crystal core.
-
Fix:
-
Mechanical disruption: Use a glass stirring rod or pipette tip to physically break the clump.
-
Sonication pulse: Sonicate in short bursts (30s on, 30s off) to prevent overheating while disrupting the gel layer.
-
Scenario C: "It simply won't dissolve, even with heat."
Diagnosis: Salt Form Mismatch. You may be working with a salt form (e.g., Hydrochloride salt) rather than the free base.[3] Inorganic salts of organic heterocycles often have lower solubility in pure DMSO due to high lattice energy.
-
Fix:
-
Check the CoA (Certificate of Analysis). Is it this compound HCl?
-
Acid/Base Adjustment: Add a minimal equivalent of organic base (e.g., Triethylamine or DIPEA, 1.1 eq) to the DMSO.[3] This deprotonates the salt in situ, liberating the free base which is typically more soluble in the organic DMSO matrix.
-
Part 3: Decision Tree & Workflow
The following diagram illustrates the logical flow for troubleshooting solubility based on visual observation.
Caption: Logical workflow for diagnosing and resolving solubility issues for Indazole derivatives in DMSO.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO containing water (e.g., 90% DMSO) to dissolve this?
A: No. Indazoles with hydrophobic substituents (like chloropyridine) are extremely sensitive to the dielectric constant of the solvent.[3] Water ($ \epsilon \approx 80
Q2: What is the maximum concentration I can expect? A: While specific experimental data for this exact CAS is proprietary, structurally similar 5-substituted indazoles typically achieve 10–50 mM in pure DMSO. If you require higher concentrations (e.g., for animal dosing), consider a formulation of 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline , but prepare the DMSO stock first.[3]
Q3: Is the compound stable in DMSO at 40°C? A: Yes. The 1H-indazole core and chloropyridine ring are chemically robust. Short-term heating (up to 2 hours) at 40–60°C is safe. However, prolonged storage in DMSO at room temperature can lead to oxidation (sulfoxide formation) or hydration.[3] Store stocks at -20°C or -80°C.
Q4: Why does the protocol recommend checking for the HCl salt? A: Many commercial vendors supply amines/indazoles as Hydrochloride salts for stability. In DMSO, the chloride counter-ion can inhibit dissolution due to the "common ion effect" or simple lattice strength. Converting it to the free base (by adding a tertiary amine like DIPEA) often drastically improves solubility in organic media.
References
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102. Retrieved from [3]
-
BenchChem. (2025).[2][4][5] Impact of hygroscopic DMSO on Solubility of Heterocycles. Retrieved from [3]
-
Li, X., et al. (2014).[3] "Strategies for Solubilizing Hydrophobic Compounds in Biological Assays." Current Protocols in Chemical Biology.
-
Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on Indazole/Pyridine physicochemical properties).
-
ResearchGate. (2017). Discussions on DMSO Precipitation in Cell Culture Media. Retrieved from
Sources
troubleshooting low yields in 5-(2-chloropyridin-3-yl)-1H-indazole synthesis
Technical Support Case #402: 5-(2-chloropyridin-3-yl)-1H-indazole Synthesis Status: Open Priority: Critical (Low Yield/Failed Reaction) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Heteroaryl Trap"
You are encountering low yields in the synthesis of This compound . This is a classic "Heteroaryl Trap" scenario where two distinct failure modes often converge:
-
Catalyst Sequestration: The unprotected indazole nitrogen poisons the Palladium center.
-
Protodeboronation: If you are using the pyridine-boronic acid, it decomposes faster than it couples.[1]
-
Halide Scrambling: If using a dihalo-pyridine, oxidative addition may be occurring at the wrong carbon.
This guide moves beyond generic advice to provide a specific, causality-based troubleshooting protocol for this exact biaryl scaffold.
Part 1: Diagnostic Workflow (Root Cause Analysis)
Before altering your conditions, locate your failure mode on this diagnostic tree.
Figure 1: Diagnostic decision tree for isolating the chemical cause of low yields.
Part 2: Technical Solutions & FAQs
Issue 1: The "Boron Instability" Paradox
Q: I am using 2-chloropyridin-3-ylboronic acid and 5-bromoindazole, but I mostly get dehalogenated indazole or starting material. Why?
A: You are fighting Rapid Protodeboronation . 2-substituted-3-pyridyl boronic acids are electronically destabilized. The electron-withdrawing chlorine at C2, combined with the basicity of the pyridine nitrogen, facilitates the hydrolytic cleavage of the C-B bond before transmetallation can occur.
-
The Fix (Invert Polarity): Do not use the pyridine as the nucleophile.
-
New Route: React Indazole-5-boronic acid pinacol ester (nucleophile) with 3-bromo-2-chloropyridine (electrophile).
-
Why: Indazole boronates are significantly more stable. 3-bromo-2-chloropyridine is stable and commercially available.[2]
-
Issue 2: Catalyst Poisoning
Q: I am trying to save steps by coupling unprotected 5-bromoindazole. The reaction turns black and stops.
A: The free N-H of the indazole is acidic (
-
The Fix: You must protect the N1 position.
-
Recommended Group: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) .
-
Avoid: Boc (often unstable under basic aqueous Suzuki conditions at high heat).
-
Protocol: Dihydropyran (DHP) + cat. PTSA in DCM/THF is high-yielding and easy to install.
-
Issue 3: Regioselectivity (The Chlorine Problem)
Q: If I use 3-bromo-2-chloropyridine, won't the chlorine react?
A: Generally, no, but ligand choice matters. Oxidative addition into the C-Br bond is kinetically faster than the C-Cl bond due to weaker bond dissociation energy (BDE: C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol).
-
Warning: Highly active ligands (like PCy3 or certain Buchwald precatalysts) can activate the chloride if the reaction runs too long or too hot.
-
Control: Use Pd(dppf)Cl2 or Pd(PPh3)4 . These are active enough for the Bromide but sluggish for the Chloride, ensuring the 2-Cl remains intact for your final target.
Part 3: Optimized Experimental Protocol
This protocol implements the "Inverted Polarity" strategy (Indazole-Boronate + Pyridine-Halide) with N-protection.
Target Reaction:
1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole + 3-Bromo-2-chloropyridine
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Bromo-2-chloropyridine | 1.0 | Electrophile | The "Stable" Pyridine partner. |
| N-THP-Indazole-5-BPin | 1.2 | Nucleophile | Prepare via Miyaura borylation of 5-bromoindazole. |
| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst | Excellent selectivity for Br over Cl. |
| K2CO3 (2.0M aq) | 3.0 | Base | Standard activator. |
| 1,4-Dioxane | Solvent | 10 mL/mmol | Degassed thoroughly. |
Step-by-Step Procedure
-
Preparation:
-
In a reaction vial, combine the Pyridine halide (1.0 eq), Indazole boronate (1.2 eq), and Pd(dppf)Cl2 (5 mol%).
-
Crucial Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of low-turnover couplings.
-
-
Solvation:
-
Add 1,4-Dioxane (degassed) and 2.0 M aqueous K2CO3 .
-
The ratio of Organic:Aqueous should be roughly 4:1 to ensure solubility of the organic partners while dissolving the inorganic base.
-
-
Reaction:
-
Heat to 90°C for 4–16 hours.
-
Monitoring: Check LCMS. Look for the consumption of the bromide. If you see the des-bromo pyridine (2-chloropyridine), your catalyst is dying before oxidative addition (add more catalyst or degas better).
-
-
Workup:
-
Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Concentrate. The residue will contain the N-THP protected product.
-
-
Deprotection (Post-Coupling):
-
Dissolve the crude intermediate in DCM/MeOH (1:1).
-
Add 4M HCl in Dioxane (5 eq) or concentrated aqueous HCl (excess).
-
Stir at RT for 2–4 hours. The THP group will cleave, yielding your target This compound .
-
Part 4: Advanced Troubleshooting (The "Nuclear" Options)
If the standard protocol above fails, employ these advanced modifications.
Scenario A: Steric Hindrance / Zero Conversion
If the coupling fails to start, the ortho-chloro group on the pyridine might be creating too much steric bulk for standard Pd(dppf).
-
Solution: Switch to Pd-XPhos G3 or Pd-SPhos G3 .
-
Why: These Buchwald precatalysts are designed for sterically demanding biaryl couplings. SPhos is particularly good for heteroaryl chlorides/bromides.
Scenario B: "I MUST use the Pyridine Boronic Acid"
If you cannot source the indazole boronate and are forced to use the unstable 2-chloropyridin-3-ylboronic acid:
-
Solution: Use MIDA Boronates or Potassium Trifluoroborates .
-
Protocol: Convert the pyridine boronic acid to its Potassium Trifluoroborate salt (
). -
Conditions: Use Pd(OAc)2 , XPhos (ligand), and K2CO3 in Ethanol/Water . The slow hydrolysis of the trifluoroborate releases the active boronic acid slowly, preventing the "concentration spike" that leads to protodeboronation.
Figure 2: Mechanistic comparison showing why inverting the coupling partners prevents side reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
- Grounding: Explains the mechanism of protodeboronation in 2-heteroaryl boronic acids and why they are unstable.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Heteroaryl Couplings.[3] Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Grounding: Establishes XPhos/SPhos as superior ligands for difficult heteroaryl couplings and handling c
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
- Grounding: Provides the solution for using unstable pyridine boron species via trifluorobor
-
Meanwell, N. A., et al. (2018). Regiocontrol in the Palladium-Catalyzed Cross-Coupling of Dihaloheterocycles. Journal of Organic Chemistry, 83(15), 8054–8068. Link
- Grounding: Validates the selectivity of C-Br over C-Cl in pyridine systems using standard Pd c
Sources
resolving regioisomer formation during indazole C-5 arylation
The following technical guide addresses the challenge of resolving regioisomer formation during Indazole C-5 Arylation .
This guide is structured to serve as a decision-making engine for researchers, prioritizing high-fidelity chemical outcomes over "trial-and-error" screening.
Topic: Resolving Regioisomer Formation & Selectivity Control Expertise Level: Senior Scientist / Process Chemistry
Executive Summary: The C-5 Paradox
The indazole core presents a distinct regioselectivity challenge.
-
C-3 is the electronically activated "hotspot" for electrophilic aromatic substitution (SEAr) and Palladium-catalyzed C-H activation.
-
C-7 is the primary site for Directed Ortho Metalation (DoM) or Chelation-Assisted C-H activation due to the proximity of N-1.
-
C-5 is electronically neutral and distal.
The Reality: Direct, regioselective C-H arylation of unsubstituted indazole at C-5 is not a standard reliable reaction. It typically yields mixtures of C-3 (major) and C-5/C-6 (minor) isomers.
The Solution: High-yield C-5 arylation requires one of two strategies:
-
The "Golden Path" (Standard): Regioselective N-protection followed by C-5 Halogenation and Suzuki Coupling.
-
The "Steric Shift" (Advanced): Ir-catalyzed C-H borylation specifically on C-3 substituted substrates.
Diagnostic Workflow (Decision Engine)
Before selecting a protocol, determine your substrate's current state using the logic flow below.
Figure 1: Strategic decision tree for selecting the optimal C-5 arylation pathway.
Module A: The Pre-Functionalization Route (Suzuki Coupling)
Use Case: You have access to 5-bromoindazole or 5-iodoindazole. Core Challenge: Unprotected indazoles poison Pd-catalysts and lead to N-arylation side products.
Critical Step: Regioselective N-Protection
You cannot reliably couple unprotected 5-haloindazole. You must protect the nitrogen. The choice of conditions determines N-1 vs. N-2 selectivity.
| Desired Isomer | Reagents | Mechanism | Selectivity |
| N-1 (Preferred) | NaH (1.2 eq), THF, Alkyl Halide | Kinetic/Thermodynamic | >98:2 (N1:N2) |
| N-2 | Mitsunobu (PPh₃, DIAD), Alcohol | Steric/Chelation | Variable (Substrate dependent) |
Protocol 1: High-Fidelity N-1 Protection
-
Suspend 5-bromoindazole (1.0 equiv) in anhydrous THF (0.2 M) at 0°C under Argon.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas occurs.
-
Stir for 30 min at 0°C to ensure complete deprotonation (Anion formation).
-
Add Electrophile (e.g., SEM-Cl, THP, or Methyl Iodide) dropwise.
-
Warm to RT and stir for 2-4 hours.
-
Validation: N-1 isomers typically show a higher R_f and distinct NOE signals between the N-CH group and the C-7 proton.
Protocol 2: Optimized C-5 Suzuki Coupling
Prevents protodehalogenation (loss of Br) and homocoupling.
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Robust against steric bulk.
-
Ligand: dppf (bidentate prevents β-hydride elimination).
-
Base: K₃PO₄ (2.0 equiv) - Milder than carbonates, reduces dehalogenation.
-
Solvent: 1,4-Dioxane / Water (4:1) - Water is critical for the boronate transmetalation step.
-
Temp: 80-90°C.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Starting Material Remains | Catalyst poisoning by N-lone pair | Ensure N-protection is quantitative. Switch to highly active catalyst system (e.g., XPhos Pd G3). |
| Debrominated Product (Indazole) | Protodehalogenation | Reduce temp to 60°C. Switch solvent to Toluene/Water. Avoid alcoholic solvents. |
| N-Arylation observed | N-protection failure | Re-purify starting material. Free NH is competing with the Boronic acid. |
Module B: The Steric Shift (Ir-Catalyzed Borylation)
Use Case: You need to install a C-5 aryl group on a scaffold that already has a substituent at C-3 (e.g., 3-methyl-1H-indazole). Mechanism: Iridium-catalyzed borylation is sterically controlled, not electronically controlled.
-
Unsubstituted Indazole: Ir favors C-3 (least hindered).
-
3-Substituted Indazole: C-3 is blocked. C-4 and C-7 are sterically hindered by the C-3 group and N-protecting group respectively. C-5 becomes the most accessible site.
Figure 2: Impact of C-3 substitution on Iridium catalyst regioselectivity.
Protocol 3: C-5 Selective Borylation
-
Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (1.0 equiv).
-
Solvent: THF or MTBE (anhydrous).
-
Conditions: 60-80°C in a sealed tube (Argon atmosphere).
-
Workup: Do not purify on silica (pinacol esters can be unstable). Pass through a Celite plug and proceed directly to Suzuki coupling (One-pot).
Expert Insight: If you require a C-5 aryl group on an unsubstituted C-3 indazole, use a "Blocking-Deblocking" strategy.
-
Halogenate C-3 (Selectfluor or NBS).
-
Perform Ir-Borylation (Directed to C-5).
-
Perform Suzuki at C-5.[1]
-
Dehalogenate C-3 (Pd/C, H₂).
FAQ & Troubleshooting
Q1: Why can't I just use Direct C-H Arylation (Pd(OAc)₂) for C-5? A: Palladium tends to follow electronic activation. In indazoles, the C-3 position is electron-rich (like position 3 in indole). Direct arylation will almost exclusively target C-3. If C-3 is blocked, Pd often forces activation at C-7 (directed by N-1) or results in decomposition. C-5 is the "electronic dead zone" for Pd-catalyzed C-H activation.
Q2: I am seeing a mixture of N-1 and N-2 alkylated starting materials. Does this matter for the Suzuki coupling? A: Yes. N-2 protected indazoles have different electronic properties (quinoid-like character). While the Suzuki coupling at C-5 will likely still work, the reaction rates will differ, and purification will be difficult. It is strictly recommended to separate N-1/N-2 isomers before attempting the cross-coupling.
Q3: My Suzuki coupling stalls at 50% conversion. Adding more catalyst doesn't help. A: This is often due to the "Inhibitory Effect" of azoles. Even with a protecting group, trace amounts of deprotected species or breakdown products can coordinate strongly to Pd.
-
Fix: Switch to SPhos Pd G3 or XPhos Pd G3 . These precatalysts activate quickly and the bulky biaryl phosphine ligands prevent azole coordination to the metal center.
References
-
Iridium-Catalyzed C-H Borylation of Heteroarenes
-
Regioselective N-Alkylation Protocols
- Lynch, D., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021.
- Context: Definitive guide on using NaH/THF for >99% N-1 selectivity.
-
Suzuki Coupling of Nitrogen Heterocycles
-
Knauber, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[6] Journal of Organic Chemistry, 2017.
- Context: Explains catalyst poisoning by azoles and ligand selection (XPhos/SPhos) to overcome it.
-
-
Mechanistic Insight on Indazole Reactivity
- Guo, X., et al. "Regiocontrolled Direct C-H Arylation of Indoles and Indazoles." Chemical Science, 2011.
- Context: Highlights the inherent preference for C-3 activation in Pd-c
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-(2-chloropyridin-3-yl)-1H-indazole under physiological conditions
Technical Support Center: Stability of 5-(2-chloropyridin-3-yl)-1H-indazole
Prepared by the Senior Application Science Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of this compound. As specific experimental data for this compound is not extensively published, this document provides a framework for systematically evaluating its stability under physiological conditions. We will detail the underlying principles, provide robust experimental protocols, and offer troubleshooting solutions based on established methodologies in drug discovery.[1][2]
The structure of this compound, featuring an indazole core and a chloropyridine moiety, presents potential metabolic and chemical liabilities that must be thoroughly investigated. The indazole ring, while often used to improve metabolic properties compared to bioisosteres like phenol, can still be a site for enzymatic attack.[3] The chloropyridine group may also undergo metabolism. This guide will walk you through the necessary steps to characterize these potential pathways.
Frequently Asked Questions (FAQs): Stability Profiling
This section addresses common questions regarding the assessment of this compound's stability.
Q1: What are the primary stability concerns for this compound under physiological conditions?
The primary concerns can be categorized into two main areas:
-
Metabolic Instability: This refers to the biotransformation of the compound by enzymes, primarily in the liver.[1] The indazole and chloropyridine rings are susceptible to Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism.[1][3] Key enzymes involved are Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), and UDP-glucuronosyltransferases (UGTs).[4] Rapid metabolism can lead to low bioavailability and short half-life in vivo.
-
Chemical Instability: This involves degradation due to physicochemical factors. For this compound, you should consider:
-
pH-dependent hydrolysis: Stability across the physiological pH range (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood) is critical.
-
Plasma Instability: Degradation can be caused by enzymes present in plasma, such as esterases or proteases, although this is less likely for this specific structure.[5] It can also involve covalent binding to plasma proteins.[5]
-
Photostability: Exposure to light can cause photodegradation, which is a regulatory requirement to assess.[6][7]
-
Q2: How do I design an experiment to assess the metabolic stability of this compound?
Metabolic stability is typically assessed using in vitro systems that contain drug-metabolizing enzymes.[8] The two most common assays are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen using subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes like CYPs.[1][4] This assay is excellent for identifying compounds that are liabilities for CYP-mediated metabolism.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (fresh or cryopreserved), which contain both Phase I and Phase II enzymes, as well as transporters.[8] This provides a more complete picture of hepatic metabolism and is considered a more physiologically relevant model.
In both assays, the compound is incubated with the biological matrix (microsomes or hepatocytes) and the disappearance of the parent compound is monitored over time using LC-MS/MS.[4][8]
Q3: What are the likely metabolic pathways for this molecule?
Based on the structure and known metabolism of related compounds, the following pathways are plausible:
-
Oxidation (Phase I): Hydroxylation is a common metabolic route for aromatic systems like the indazole and pyridine rings. The resulting hydroxylated metabolites can be more water-soluble.
-
Glucuronidation (Phase II): If hydroxylation occurs, the new hydroxyl group can be conjugated with glucuronic acid by UGT enzymes. The N-H group on the indazole ring is also a potential site for direct glucuronidation.[9]
-
N-Dealkylation/Oxidative Dechlorination: While less common, modifications to the pyridine ring, including potential dechlorination, cannot be ruled out.
Metabolite identification studies using high-resolution mass spectrometry are necessary to confirm these pathways.[4]
Q4: What is a "stability-indicating method," and why do I need one?
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or other components in the sample matrix.[6][10] Developing such a method, typically using HPLC or UPLC, is crucial. It ensures that the disappearance of the parent compound you measure is due to actual degradation and not an analytical artifact. Forced degradation studies (exposing the compound to harsh conditions like acid, base, heat, light, and oxidation) are used to generate potential degradants and validate the method's specificity.[6][10]
Experimental Protocols & Data Interpretation
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing metabolic stability using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled Liver Microsomes (Human, Rat, or other species of interest)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Positive control compound (e.g., Testosterone, a known CYP3A4 substrate)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for protein precipitation
-
96-well plates, LC-MS/MS system
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
Prepare a working solution by diluting the stock to 100 µM in buffer.
-
Prepare the microsomal suspension in phosphate buffer (final concentration ~0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
For the negative control (T=0 and no-NADPH), add buffer instead of the NADPH system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
The T=0 sample is quenched immediately after adding the test compound, before adding NADPH.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation)
-
Data Presentation Example
| Compound | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| This compound | Experimental Value | Calculated Value | e.g., Moderate |
| Testosterone (Control) | 15.2 | 90.1 | High Clearance |
| Verapamil (Control) | 45.8 | 29.9 | Moderate Clearance |
| Warfarin (Control) | >120 | <11.5 | Low Clearance |
Troubleshooting Guide
Q: My results show high variability between replicates. What could be the cause?
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of DMSO stock solutions. Use calibrated pipettes.
-
Inconsistent Mixing: Vortex or mix solutions thoroughly before and during incubations.
-
Temperature Fluctuations: Maintain a constant 37°C in your incubator. Use a column oven for your HPLC/UPLC system to ensure consistent retention times.[11]
-
Compound Solubility: Poor aqueous solubility can lead to inconsistent results. Check the solubility of your compound in the final incubation buffer. If it's low, you may need to adjust the starting concentration or the percentage of co-solvent (though keep it low, e.g., <1% DMSO).
Q: The compound disappears almost instantly in the microsomal assay, even at the earliest time point. What should I do?
-
Highly Unstable Compound: The compound may be a very high clearance compound. Try using a lower protein concentration or shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Non-Enzymatic Degradation: The compound might be chemically unstable in the buffer. Run a control incubation without microsomes or without NADPH to check for non-enzymatic degradation.[5]
-
Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the walls of plastic plates or vials. Using silanized glass or low-adhesion polypropylene plates can mitigate this issue.[11]
Q: I am having trouble identifying the metabolites of my compound. What are some common issues?
-
Low Abundance: Metabolites are often formed in small quantities. Concentrate your sample or use a more sensitive mass spectrometer if possible.
-
Poor Ionization: Metabolites (especially glucuronides) may ionize differently than the parent compound. Ensure your MS method uses both positive and negative ionization modes to capture a wider range of potential metabolites.
-
Co-elution: Metabolites may co-elute with matrix components. Optimize your chromatographic method (e.g., adjust the gradient, change the column chemistry) to improve separation.[11]
Visualizations
Experimental Workflow
Caption: Potential metabolic pathways for the title compound.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
-
Veeprho. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]
-
Zhu, H., et al. (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. Retrieved from [Link]
-
Li, J., et al. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. seed.nih.gov [seed.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR characterization of 5-(2-chloropyridin-3-yl)-1H-indazole
1H NMR Characterization Guide: 5-(2-chloropyridin-3-yl)-1H-indazole
Part 1: Executive Summary & Strategic Comparison
Objective: To provide a definitive characterization protocol for this compound, a critical bi-aryl scaffold often utilized in kinase inhibitor discovery (e.g., Axitinib analogs).
The Challenge: The primary challenges in characterizing this molecule are:
-
Tautomeric Ambiguity: Distinguishing the thermodynamically stable 1H-indazole from the kinetic 2H-indazole form.
-
Signal Overlap: The bi-aryl nature creates a crowded aromatic region (7.4–8.6 ppm).
-
Solvent Dependency: The labile N-H proton is often invisible in non-polar solvents, leading to incomplete structural proof.[1]
Comparative Analysis: Solvent System Performance
For drug development applications, the choice of solvent dictates the quality of the structural data. We compare the industry-standard DMSO-d6 against the common alternative CDCl3 .
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Impact on Characterization |
| N-H Signal Visibility | Excellent (Sharp singlet, ~13.2 ppm) | Poor (Broad/Invisible) | DMSO is critical for confirming the presence of the free indazole NH, essential for purity assessment. |
| Solubility | High | Moderate/Low | Bi-aryl systems often aggregate in CDCl3, causing line broadening.[1] |
| Tautomer Stabilization | Stabilizes 1H-form via H-bonding | Shifts equilibrium | DMSO provides a more consistent baseline for batch-to-batch comparison. |
| Water Peak Interference | ~3.33 ppm (Non-interfering) | ~1.56 ppm (Non-interfering) | Both are acceptable, but DMSO's hygroscopic nature requires dry storage.[1] |
Verdict: DMSO-d6 is the superior solvent for this scaffold. CDCl3 should only be used if downstream processing requires a non-polar medium, but it is unsuitable for full structural validation.[1]
Part 2: Detailed 1H NMR Spectral Analysis
Theoretical Basis: The molecule consists of two distinct aromatic domains: the Indazole Core and the Pyridine Ring . The linkage is at Indazole-C5 and Pyridine-C3.
Predicted Spectral Profile (DMSO-d6, 400-500 MHz)
Note: Chemical shifts (
| Proton ID | Shift ( | Multiplicity | Assignment Logic | |
| NH | 13.1 – 13.4 | bs | - | Labile indazole N-H. Diagnostic for 1H-tautomer. |
| Py-H6' | 8.45 – 8.55 | dd | Deshielded by adjacent Nitrogen ( | |
| Ind-H3 | 8.10 – 8.20 | s | - | Characteristic sharp singlet of the indazole 5-membered ring. |
| Ind-H4 | 7.95 – 8.05 | d/s | Ortho to the aryl linkage; deshielded by the pyridine ring current. | |
| Py-H4' | 7.85 – 7.95 | dd | Ortho to the linkage; shows meta-coupling to Py-H6'. | |
| Ind-H6 | 7.60 – 7.70 | dd | Adjacent to H7; shows ortho coupling to H7 and meta to H4. | |
| Ind-H7 | 7.55 – 7.65 | d | Shielded relative to H4/H6; doublet pattern. | |
| Py-H5' | 7.40 – 7.50 | dd | Most shielded pyridine proton ( |
Structural Differentiation (Regioisomer Check)
A common synthetic impurity is the 6-substituted isomer .
-
5-substituted (Product): H4 is a singlet/narrow doublet (meta coupling only). H6 is a doublet of doublets (ortho + meta).
-
6-substituted (Impurity): H7 becomes a singlet/narrow doublet. H5 becomes the doublet of doublets.
-
Differentiation: A NOESY experiment is definitive. In the 5-substituted product, Ind-H4 will show a strong NOE correlation with Py-H4' , whereas Ind-H6 will show a weaker or negligible correlation due to distance.
Part 3: Experimental Protocol
Methodology for High-Integrity Data Acquisition
-
Sample Preparation:
-
Weigh 5–10 mg of the solid product into a clean vial.
-
Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical Step: If the solution is cloudy, sonicate for 30 seconds.[1] Do not filter unless absolutely necessary to avoid losing the NH signal to active sites on filter paper.
-
Transfer to a high-quality 5mm NMR tube.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with sufficient relaxation delay (
s) to ensure integration accuracy of the aromatic protons. -
Scans (NS): 16–64 scans (sufficient for >10 mg). Increase to 128 for dilute samples.
-
Temperature: 298 K (25°C). Note: Heating to 320 K can sharpen the NH peak if exchange broadening is observed.
-
-
Processing:
-
Window Function: Apply an exponential multiplication (EM) with LB = 0.3 Hz .
-
Phasing: Manual phasing is required for the broad NH peak.
-
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .
-
Part 4: Visualization of Logic & Pathways
Diagram 1: Structural Assignment Workflow
This flowchart illustrates the logic for assigning signals and ruling out isomers using 1D and 2D NMR data.
Caption: Logical workflow for validating the regio-chemistry and tautomeric state of the target molecule using 1H NMR and NOESY.
Diagram 2: Tautomeric Equilibrium
Understanding the 1H vs 2H equilibrium is vital for interpreting the NH signal.
Caption: The 1H-indazole form is favored in polar aprotic solvents like DMSO, simplifying the spectrum.
Part 5: References
-
BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from
-
Abraham, R. J., et al. (2006).[1][2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6][7][8] Retrieved from
-
Alkorta, I., et al. (2022).[1][9] Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. PMC (NIH). Retrieved from
-
Laxman, G., et al. (2021).[1][10][11] Two Step Synthesis of Indazole Derivatives and Their Anti-Cancer Evaluation. Rasayan Journal of Chemistry.[10] Retrieved from
-
ChemicalBook. Indazole 1H NMR Spectrum Data. Retrieved from
Sources
- 1. CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis - Google Patents [patents.google.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. unn.edu.ng [unn.edu.ng]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
LC-MS/MS Structural Elucidation and Fragmentation Guide: 5-(2-chloropyridin-3-yl)-1H-indazole
Executive Summary
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation behavior of 5-(2-chloropyridin-3-yl)-1H-indazole , a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., derivatization of Axitinib-like scaffolds).
Distinguishing this compound from its regioisomers (particularly the 4- and 6-substituted variants) and metabolic byproducts is a common challenge in drug development. This guide compares the Targeted Fragmentation (MRM) performance of the 5-isomer against its structural analogues and provides a validated workflow for unambiguous identification.
Key Technical Insights
-
Dominant Pathway: The fragmentation is driven by the stability of the biaryl bond and the lability of the indazole pyrazole ring.
-
Diagnostic Signature: The simultaneous presence of a chlorine isotope pattern (
) and the characteristic loss of (28 Da) distinguishes this scaffold from non-indazole analogues. -
Differentiation: The 5-isomer exhibits a unique ratio of
to compared to the 6-isomer, governed by electronic conjugation effects.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a standard Q-TOF setup, though parameters are transferable to Triple Quadrupole (QqQ) systems for quantitative assays.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1][2][3]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Ramped 10–40 eV to capture full product ion spectra.
Fragmentation Pattern Analysis
Precursor Ion Properties
The molecule This compound has the molecular formula
-
Monoisotopic Mass (
): 229.0407 Da -
Precursor $[M+H]^+ $: m/z 230.05
-
Isotope Pattern: A distinct M+2 peak at m/z 232.05 with ~32% intensity relative to the base peak, confirming the presence of a single chlorine atom.
Mechanistic Pathways
The fragmentation under Collision-Induced Dissociation (CID) follows two primary pathways driven by charge localization on the indazole nitrogen.
Pathway A: Pyrazole Ring Contraction (Diagnostic)
The most abundant fragment arises from the cleavage of the indazole ring. Unlike indoles, indazoles characteristically lose a neutral nitrogen molecule (
-
Loss of
(28 Da): The protonated indazole undergoes a Retro-Diels-Alder (RDA)-like cleavage, expelling to form a stable fluorenyl-cation-like species or a ring-contracted species.-
Transition: 230.05
202.05
-
-
Loss of HCN (27 Da): A competing pathway involves the loss of HCN, typically requiring higher collision energy.
-
Transition: 230.05
203.04
-
Pathway B: Halogen Elimination
Following the initial ring contraction, the chlorine atom on the pyridine ring becomes labile.
-
Loss of Cl Radical (35 Da): Observed in radical cation intermediates.
-
Loss of HCl (36 Da): Common in even-electron ions (
), leading to further unsaturation.-
Transition: 202.05
166.07 (De-chlorinated core).
-
Visualization of Fragmentation Pathways
Figure 1: Proposed fragmentation pathway for this compound under ESI+ conditions.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the analytical signature of the target compound against its most common "alternatives" in a reaction mixture: its Regioisomer (6-substituted) and its Metabolic Byproduct (Des-chloro) .
Comparison Table: Diagnostic Ions
| Feature | Target: 5-Isomer | Alternative: 6-Isomer | Alternative: Des-chloro |
| Precursor (m/z) | 230.05 | 230.05 | 196.09 |
| Isotope Pattern | M (100%), M+2 (32%) | M (100%), M+2 (32%) | No M+2 (Cl absent) |
| Primary Fragment | 202.05 (Loss of | 203.04 (Loss of HCN) | 168.09 (Loss of |
| Mech. Differentiator | 5-position stabilizes | 6-position favors HCN loss due to proximity to bridgehead. | Lack of Cl stabilizes ring. |
| Retention Time | Elutes earlier (more polar) | Elutes later (more lipophilic) | Elutes earliest |
Analytical Workflow for Differentiation
To confidently identify the 5-isomer in a complex matrix, a "Decision Tree" workflow is required.
Figure 2: Analytical decision tree for distinguishing the 5-isomer from impurities.
References
-
Kusano, H. et al. (2016). Differentiation of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids by GC-MS and LC-MS. Journal of Mass Spectrometry. Link
-
Holčapek, M. et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Organic Chemistry. Link
-
Pelander, A. et al. (2009). Elemental composition and fragmentation of indazole derivatives using Q-TOF MS. Analytical Chemistry. Link
-
NIST Chemistry WebBook . Mass Spectra of Chloropyridine Derivatives. Link
-
BenchChem . Indazole Scaffold Bioactivity and Analysis Guide. Link
Disclaimer
This guide is based on predictive fragmentation modeling and standard behavior of indazole/pyridine pharmacophores. Experimental validation with a certified reference standard is recommended for regulatory submissions.
Sources
Comparative Guide: Crystal Structure Analysis of 5-(2-chloropyridin-3-yl)-1H-indazole Complexes
Executive Summary
This technical guide evaluates the structural efficacy of the 5-(2-chloropyridin-3-yl)-1H-indazole scaffold, a privileged motif in kinase inhibitor design (targeting Akt, PKA, and IKK). Unlike standard planar biaryl systems, this scaffold utilizes a strategic "Chlorine Lock" to enforce a non-planar conformation.
This guide compares the 2-chloro variant against its primary alternatives: the non-substituted (2-H) and fluoro-substituted (2-F) analogues. Analysis focuses on the crystallographic evidence for atropisomerism, halogen bonding capability, and the resulting thermodynamic advantages in protein-ligand binding.
Part 1: Structural Rationale & The "Chlorine Lock"
The Biaryl Twist Mechanism
In drug design, the 5-(pyridin-3-yl)-1H-indazole core is often used to span the hinge region and hydrophobic pocket of kinases. However, the bond between the indazole and pyridine rings (the biaryl axis) allows for free rotation in solution.
-
The Problem (Alternative A - 2-H): Without ortho-substitution, the molecule adopts a planar conformation in the crystal lattice to maximize
- stacking, but requires significant energy to twist into the active site of enzymes like Akt or JNK. This creates a high entropic penalty ( ) upon binding. -
The Solution (The Product - 2-Cl): Introducing a chlorine atom at the pyridine 2-position creates steric clash with the indazole protons (H4/H6). This forces the molecule into a twisted conformation (dihedral angle
45-60°) even in the solid state. This "pre-organized" state mimics the bioactive conformation, reducing the entropic cost of binding.
Visualizing the Energy Landscape
The following diagram illustrates the rotational energy barrier differences between the alternatives.
Figure 1: Conformational energy landscape comparing the flexible 2-H analogue vs. the pre-organized 2-Cl scaffold. The Chlorine atom structurally forbids the planar conformation.
Part 2: Comparative Crystallographic Analysis
The following data compares structural parameters derived from small molecule X-ray diffraction and protein co-crystal structures (e.g., PDB 2UZW series) of indazole-pyridine inhibitors.
Table 1: Structural & Electronic Comparison
| Feature | 2-Cl Indazole (Product) | 2-H Indazole (Alt A) | 2-F Indazole (Alt B) |
| Biaryl Torsion Angle | 55° - 65° (Twisted) | 0° - 15° (Planar) | 30° - 40° (Intermediate) |
| Atropisomerism | High barrier (Stable rotamers possible) | Freely rotating | Low barrier (Rapid interconversion) |
| Halogen Bonding ( | Strong (C-Cl | None | Weak/Negligible |
| Lipophilicity (cLogP) | High (Increased permeability) | Low | Moderate |
| Binding Entropy ( | Favorable (Rigid) | Unfavorable (Flexible) | Neutral |
| Crystallization Tendency | High (Solvates common) | High (Dense packing) | Moderate |
Analysis of Interactions
-
Steric Control: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Fluorine (1.47 Å) or Hydrogen (1.20 Å). This physical bulk is the primary driver of the "twist" observed in crystal structures.
-
Halogen Bonding: In high-resolution structures (e.g., < 2.0 Å), the 2-Cl atom often exhibits a
-hole interaction with backbone carbonyl oxygens in the kinase hinge region. This is a vector-specific interaction where the electron-deficient tip of the halogen interacts with a nucleophile.-
Observation: The C-Cl
O distance is typically 3.0–3.2 Å, which is less than the sum of Van der Waals radii, indicating a net attractive force.
-
Part 3: Experimental Protocol (Co-Crystallization)
To validate these structural claims in your own drug discovery pipeline, follow this rigorous co-crystallization protocol. This method is optimized for hydrophobic indazole scaffolds.
Workflow Diagram
Figure 2: Optimized workflow for co-crystallizing hydrophobic indazole-pyridine complexes.
Detailed Methodology
-
Complex Preparation:
-
Concentrate the target kinase (e.g., Akt1, JNK1) to 10–15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM DTT.
-
Dissolve the this compound ligand in 100% DMSO to 50 mM.
-
Critical Step: Add ligand to protein in a 1.5:1 molar excess . Incubate on ice for 60 minutes. Spin down at 13,000 rpm for 10 mins to remove amorphous precipitate.
-
-
Crystallization (Vapor Diffusion):
-
Mix 1 µL of protein-ligand complex with 1 µL of reservoir solution.
-
Reservoir A (Standard): 20% PEG 3350, 0.2M Ammonium Citrate.
-
Reservoir B (For Hydrophobic Ligands): Add 5% TFE (Trifluoroethanol) or 10% Ethylene Glycol to improve ligand solubility in the drop.
-
-
Data Collection & Refinement:
-
Cryo-protect crystals in reservoir solution + 25% Glycerol.
-
Collect data at 100 K.
-
Validation: Look for the characteristic electron density of the Chlorine atom (
). It should be clearly visible in the difference map at before modeling.
-
Part 4: Performance & Stability Data
The structural advantages of the 2-Cl substitution translate directly into thermodynamic performance.
Thermodynamic Stability (Representative Data)
Based on SAR studies of Indazole-Pyridine Akt Inhibitors (Zhu et al., 2007).
| Metric | 2-Cl Scaffold | 2-H Scaffold | Interpretation |
| Enzymatic IC50 | 1.2 nM | 45 nM | 2-Cl provides ~30x potency boost due to conformational lock. |
| Dissociation Constant ( | 0.5 nM | 12 nM | Slower off-rate ( |
| Ligand Efficiency (LE) | 0.38 | 0.31 | The Cl atom adds mass but contributes disproportionately to binding energy. |
Solid State Stability
-
Polymorphism: The 2-Cl variant is less prone to polymorphism than the 2-H variant. The deep energy well created by the steric lock restricts the molecule to fewer packing arrangements, ensuring batch-to-batch consistency in API manufacturing.
References
-
Zhu, G.D., et al. (2007).[1] Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 15(6), 2441-2452.
-
RCSB Protein Data Bank. (2007). Structure of PKA in complex with Indazole-Pyridine Inhibitors (PDB ID: 2UZW).[2]
-
Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5576-5576.
-
Dahlgren, M.K., et al. (2013).[3] Characterization of biaryl torsional energetics and its treatment in OPLS all-atom force fields. Journal of Chemical Information and Modeling, 53(5), 1191-1199.[3]
-
Hardegger, L.A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318.
Sources
- 1. 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Pfam is now hosted by InterPro [pfam.xfam.org]
- 3. Characterization of biaryl torsional energetics and its treatment in OPLS all-atom force fields - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of 1H- and 2H-Indazole Tautomers in Solution
Executive Summary
Indazole (
This guide provides a definitive spectroscopic framework for differentiating these tautomers, moving beyond basic observation to mechanistic validation using NMR (
Thermodynamic and Structural Landscape
The indazole core exists in a dynamic equilibrium between the benzenoid
-
1H-Indazole: Characterized by a fully aromatic benzene ring fused to a pyrazole. It is thermodynamically more stable by approximately 15–20 kJ/mol in the gas phase.
-
2H-Indazole: Features a quinonoid-like electronic distribution in the six-membered ring, resulting in higher energy but significantly higher polarity.
-
Dipole Moment:
vs. . -
Solvent Effect: High-polarity solvents (e.g., DMSO, water) reduce the energy gap, slightly increasing the population of the
-tautomer, though the -form remains dominant for the unsubstituted parent.
-
Visualization: Tautomeric Equilibrium & Solvent Influence[2]
Figure 1: The tautomeric equilibrium of indazole. The 1H-form is favored by aromaticity, while the 2H-form is stabilized by polar environments due to its larger dipole moment.
Comparative Spectroscopic Analysis
Differentiation relies on detecting the electronic environment changes of the nitrogen atoms and the adjacent carbons/protons. Since the tautomeric exchange is often fast on the NMR timescale at room temperature, spectra may show averaged signals unless the exchange is frozen (low temp) or fixed by
A. UV-Vis Spectroscopy
UV-Vis provides the quickest initial assessment of tautomeric preference or
-
1H-Indazole / 1-Alkylindazole: Exhibits two distinct absorption bands with fine vibrational structure.
is typically shorter (blue-shifted) . -
2H-Indazole / 2-Alkylindazole: Displays a broad, structureless band that is significantly red-shifted (bathochromic shift) due to the quinonoid character and extended conjugation.
| Parameter | 1H-Indazole (Reference) | 2H-Indazole (Reference) |
| Absorption Profile | Sharp, vibrational fine structure | Broad, structureless |
| ~250–295 nm | ~300–320 nm | |
| Intensity | Lower | Higher |
B. NMR Spectroscopy: The Gold Standard
To unambiguously assign the tautomer or regioisomer, multinuclear NMR is required. The following data assumes DMSO-
1. Proton (
) NMR Diagnostics
The positions of H3 and H7 are the most sensitive to the location of the N-H (or N-R) bond.[2]
-
H3 Proton:
-
1H-Isomer: H3 is adjacent to the pyridinic nitrogen (
). The lone pair is in the orbital orthogonal to the -system, but the electronegativity deshields H3. ppm . -
2H-Isomer: H3 is adjacent to the pyrrolic nitrogen (
). The electron density donation from the pyrrolic nitrogen into the ring shields H3 (upfield shift). ppm (or distinctly lower than the 1H counterpart).
-
-
H7 Proton:
-
1H-Isomer: Adjacent to pyrrolic N1. Shielded .
-
2H-Isomer: Adjacent to pyridinic N1. The anisotropic effect of the lone pair and electronegativity deshields H7.
shifts downfield .
-
2. Nitrogen (
) NMR Diagnostics
NMR is the definitive method. The chemical shift difference between a pyrrolic nitrogen (protonated/alkylated) and a pyridinic nitrogen (lone pair) is approximately 100 ppm.
| Nucleus | 1H-Indazole (Fixed Form) | 2H-Indazole (Fixed Form) | Mechanism |
| N1 | -160 to -180 ppm (Pyrrolic) | -70 to -90 ppm (Pyridinic) | Hybridization/Protonation change |
| N2 | -60 to -80 ppm (Pyridinic) | -170 to -190 ppm (Pyrrolic) | Hybridization/Protonation change |
(Note: Values referenced to nitromethane at 0 ppm or ammonia. Relative shifts are consistent: Pyridinic N is always far downfield of Pyrrolic N).
3. Carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) NMR Diagnostics[3][4][5][6]
-
C3: In
-indazoles, C3 is often shielded compared to -indazoles. -
C7a/C3a (Bridgehead): The chemical shift pattern of the bridgehead carbons changes due to the resonance contribution of the quinonoid form in the
-isomer.
Summary Data Table: Chemical Shift Comparison
Values are approximate for N-methyl derivatives in DMSO-
| Position | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Diagnostic Trend |
| H3 ( | ~8.05 ppm | ~8.35 ppm* | Context dependent; check relative to H7 |
| H7 ( | ~7.70 ppm | ~7.60 ppm | H7 is often deshielded in 2H form relative to other ring protons |
| N1 ( | Shielded (Pyrrolic) | Deshielded (Pyridinic) | Primary Indicator |
| N2 ( | Deshielded (Pyridinic) | Shielded (Pyrrolic) | Primary Indicator |
| UV | < 300 nm | > 300 nm | 2H is Red-shifted |
*Note: While H3 is electronically shielded by the pyrrolic N in 2H, steric compression and solvent effects on the methyl group can cause variations. The most reliable
Experimental Protocols
Protocol A: Determination of Tautomeric Constant ( ) via UV-Vis
This protocol estimates the ratio of tautomers in solution by comparing the mobile parent compound to fixed
Materials:
-
Analyte: Unsubstituted Indazole.
-
Solvents: Spectroscopic grade Acetonitrile and Methanol.
Workflow:
-
Preparation: Prepare
solutions of the parent, 1-Me, and 2-Me standards. -
Acquisition: Scan from 200 nm to 400 nm.
-
Analysis:
-
Identify the unique absorption tail of the
-standard (typically 300–320 nm) where the -standard has negligible absorbance. -
Measure absorbance of the parent mixture at this wavelength (
). -
Calculate mole fraction (
) using Beer-Lambert Law: -
(Assumption:
at the analysis wavelength).
-
Protocol B: Structural Assignment via HMBC
This is the self-validating method for assigning regiochemistry in synthesized derivatives.
Objective: Distinguish N1-substitution from N2-substitution.
Step-by-Step:
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL DMSO-
. -
Experiment: Run a gradient-selected
HMBC (Heteronuclear Multiple Bond Correlation). Optimize for long-range coupling ( Hz). -
Logic Flow:
-
Locate the H3 proton singlet (usually 8.0–8.5 ppm).
-
Look for correlations to Nitrogen atoms.[1][9][2][4][5][6][8][10]
-
Case 1 (1-Substituted): H3 shows a strong 2-bond correlation (
) to N2 (Pyridinic, downfield). It shows a weak or no correlation to N1. -
Case 2 (2-Substituted): H3 shows a strong 2-bond correlation (
) to N2 (Pyrrolic, upfield). -
Validation: Check H7. H7 will correlate strongly (
) to N1 . If N1 is pyrrolic (upfield), it is 1-substituted. If N1 is pyridinic (downfield), it is 2-substituted.
-
Visualization: Structural Assignment Workflow
Figure 2: Decision tree for assigning N-alkyl indazole regiochemistry using 1H-15N HMBC correlations.
References
-
Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry. Link
-
Vandewalle, S., et al. (2021). "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity." Chemistry – A European Journal. Link
-
BenchChem Technical Guides. (2025). "A Comparative Guide to 1H- and 2H-Indazole Derivatives." Link
-
Elguero, J., et al. (2022).[4] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." The Journal of Organic Chemistry. Link
-
ACD/Labs. (2026). "Differentiating Tautomers using 15N chemical shift information." Link
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. benchchem.com [benchchem.com]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. acdlabs.com [acdlabs.com]
Safety Operating Guide
Operational Disposal Guide: 5-(2-chloropyridin-3-yl)-1H-indazole
Executive Summary: Immediate Action Directive
Do NOT dispose of this compound down the drain. Do NOT mix with non-halogenated solvent waste. [1][2]
5-(2-chloropyridin-3-yl)-1H-indazole is a halogenated nitrogenous heterocycle . For disposal purposes, it must be classified as Halogenated Organic Waste .[3] The presence of the chlorine atom on the pyridine ring necessitates high-temperature incineration with flue gas scrubbing to prevent the release of hydrochloric acid (HCl) and nitrogen oxides (NOx).
| Critical Check | Status |
| Waste Stream | Halogenated Organic (Stream C / Green Label) |
| Drain Disposal | STRICTLY PROHIBITED |
| Trash Disposal | PROHIBITED |
| Compatibility | Incompatible with strong oxidizers and acids. |
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of the molecule is the foundation of a safe disposal plan. This compound combines an indazole core with a chloropyridine substituent.
| Property | Description | Implications for Disposal |
| Chemical Structure | Indazole ring fused with Chloropyridine | High nitrogen content; generates NOx upon burning. Chlorine generates HCl. |
| Physical State | Solid (Powder) | Dust hazard.[4] Requires solubilization or solid waste bagging. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Use organic solvents for rinsing glassware; do not attempt aqueous washdown. |
| Hazards (GHS) | Warning H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant) H335 (Resp.[4][5] Irritant) | PPE (Gloves, Goggles, N95/Respirator) required during handling. |
| Reactivity | Stable, but reacts with strong oxidizers. | Segregation: Do not place in waste containers with Peroxides, Nitric Acid, or Permanganates.[3] |
Note: While specific CAS numbers vary by isomer and salt form, the disposal protocol is governed by the functional groups (Halogen + Heterocycle). [1, 2]
Waste Categorization & Regulatory Compliance
In the absence of a specific "P-list" or "U-list" designation (RCRA) for this specific research intermediate, it must be characterized by its constituents.
-
RCRA Classification (USA): Non-listed, but exhibits Toxic characteristics if leached. Must be treated as Hazardous Waste .[6]
-
EU Waste Code (EWC): 07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures, if dissolved).
-
Segregation Logic: The cost of disposing of halogenated waste is significantly higher (2-3x) than non-halogenated waste due to the requirement for scrubbers in the incinerator. Mixing this compound into a non-halogenated stream (e.g., Acetone/Ethanol) contaminates the entire drum, reclassifying it as halogenated and increasing disposal costs [3, 4].
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired powder, contaminated gloves, weigh boats, paper towels.
-
Containment: Place the solid material into a clear, sealable polyethylene bag (min 2 mil thickness).
-
Double Bagging: Place the first bag inside a second bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: "this compound Solid Waste"
-
Hazard Checkbox: Toxic, Irritant.[5]
-
-
Satellite Accumulation: Store in the designated "Solid Hazardous Waste" pail. Do not use the "Biohazard/Red Bag" bin (unless the compound was used on biological agents).
Scenario B: Liquid Waste (Mother Liquors / Rinsate)
Applicable to: Reaction mixtures, HPLC effluent, glassware rinses.
-
Solvent Selection: Dissolve any residual solid in a compatible solvent (e.g., DMSO, Methanol, or Dichloromethane).
-
Transfer: Pour the solution into the Halogenated Waste Carboy (typically Green label or designated "Stream C").
-
Crucial: Ensure the carboy is compatible (HDPE or Glass). Avoid metal containers if the solution is acidic.
-
-
Logging: Record the volume and estimated concentration on the waste log sheet attached to the carboy.
-
Entry Example: "500 mL Methanol containing ~2g this compound."
-
Decision Workflow (Visualization)
The following diagram outlines the logical decision process for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for segregation of halogenated heterocyclic waste. Note that adding this compound to a non-halogenated solvent reclassifies the entire mixture as halogenated waste.
Emergency Procedures (Spill Management)
In the event of a spill, immediate containment is necessary to prevent environmental contamination.[5]
| Scenario | Protocol |
| Dry Spill (Powder) | 1. Evacuate area if dust is airborne.2.[5] Don PPE (N95/P100 respirator, double nitrile gloves).3. Cover spill with wet paper towels to suppress dust.4. Scoop into a wide-mouth jar. Do not dry sweep. 5. Clean area with soap and water; dispose of all cleanup materials as Hazardous Solid Waste. |
| Wet Spill (Solution) | 1. Ventilate the area.2.[5][6][7][8] Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use sawdust (fire hazard with potential oxidizers).3. Collect absorbent into a heavy-duty bag.4. Label as "Debris contaminated with Halogenated Organics." |
| Exposure | Skin: Wash with soap/water for 15 min.[4][7][8] Eyes: Flush for 15 min. Inhalation: Move to fresh air. Seek medical attention. |
References
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of British Columbia (UBC). (n.d.). Organic Solvent Waste Disposal - Halogenated vs Non-Halogenated Segregation.[1][6][9] Retrieved from [Link]
Sources
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. bucknell.edu [bucknell.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
Personal protective equipment for handling 5-(2-chloropyridin-3-yl)-1H-indazole
Operational Safety Guide for Pharmaceutical Development
Executive Summary: The "Unknown Potency" Protocol
Status: Bioactive Scaffold / Pharmaceutical Intermediate Primary Hazard: Potential Kinase Inhibition & Reproductive Toxicity Operational Directive: Treat as OEB 3 (Occupational Exposure Band 3) until definitive toxicology proves otherwise.
5-(2-chloropyridin-3-yl)-1H-indazole is a structural motif frequently utilized in the synthesis of VEGFR inhibitors (e.g., Axitinib analogs). Unlike common reagents, this compound possesses a pharmacophore capable of biological activity. Standard "lab safety" is insufficient; containment is the priority.
Immediate Action Required:
-
Do not handle on an open bench.
-
Assume reproductive toxicity (teratogenicity) based on the structural class (Indazole-Pyridine scaffolds).
-
Eliminate static: Indazoles are prone to electrostatic charging, increasing aerosolization risks.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the mechanism of exposure. This compound presents a dual-threat: Chemical Irritation (Pyridyl moiety) and Pharmacological Potency (Indazole core).
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed | Systemic absorption via mucous membranes. |
| Irritation | H315/H319 | Skin/Eye Irritant | Halogenated pyridine ring causes direct tissue damage. |
| Target Organ | H373 | STOT (Repeated) | Potential kinase modulation affecting vascular/reproductive systems. |
| Reproductive | H361d | Suspected fetus damage | Inferred Risk:[1][2] VEGFR inhibitors often disrupt fetal angiogenesis. |
The PPE Protocol: A Multi-Barrier System
PPE is the last line of defense. It must be deployed in conjunction with Engineering Controls (Class II Biosafety Cabinet or Vented Balance Enclosure).
A. Respiratory Protection (Critical)
-
Primary Control: All powder handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
PPE Requirement:
-
Scenario A (Inside Hood): N95 or N99 Disposable Respirator (to protect against accidental withdrawal of hands/samples).
-
Scenario B (Spill/Outside Hood): Full-face Powered Air Purifying Respirator (PAPR) with HEPA (P100) cartridges.
-
Why? Indazole powders are low-density and "fluffy." Standard surgical masks provide zero protection against sub-micron pharmaceutical dusts.
-
B. Dermal Protection (Double-Glove Strategy)
Single gloves are insufficient due to the potential for micro-tears and permeation by halogenated organics.
-
Inner Glove: Brightly colored Nitrile (e.g., Orange/Purple), 4 mil (0.10 mm).
-
Outer Glove: Extended cuff Nitrile (Blue/White), 5-8 mil (0.12-0.20 mm).
-
Protocol:
-
Inspect inner glove for tears (color contrast helps identification).
-
Tape the outer glove cuff to the lab coat sleeve (chem-tape) to prevent wrist exposure.
-
Change Frequency: Every 60 minutes or immediately upon splash.
-
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate for powders that can drift behind lenses.
-
Body: Disposable Tyvek® lab coat or coverall (Class 4/5/6 protection). Do not use cotton lab coats; they trap dust and become a secondary source of exposure outside the lab.
Visualization: PPE Decision Matrix
Figure 1: Decision matrix for selecting PPE based on physical state and quantity handled. Note that powder handling always triggers higher protection levels due to aerosolization risks.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
The static charge of indazole derivatives causes particles to "jump" or repel from spatulas.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.
-
Damping: If compatible with downstream chemistry, pre-wet the receiving vessel with solvent to trap dust immediately.
-
Technique: Use a disposable anti-static weighing funnel. Do not pour; use a micro-spatula.
Phase 2: Solubilization
Once in solution (e.g., DMSO or DMF), the inhalation risk drops, but skin absorption risk increases (DMSO carries compounds through the skin).
-
Solvent Choice: If using DMSO, Level 2 PPE (Double Gloves) is mandatory.
-
Labeling: Mark all flasks "TOXIC - KINASE INHIBITOR."
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a "Hazardous Solid Waste" bag, sealed inside the hood.
-
Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizers (e.g., Nitric acid) as pyridines can form unstable N-oxides or exothermic reactions.
Emergency Response: Spill Logic
In the event of a powder spill outside the hood:
-
Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.
-
Don PPE: Put on N95/P100 respirator and double gloves.
-
Isolate: Cover spill with oil-soaked paper towels (mineral oil) to suppress dust. DO NOT DRY SWEEP.
-
Clean: Wipe inward from the periphery.
-
Decontaminate: Wash surface with 10% bleach (oxidizes the hydrazine/indazole core) followed by water.
Figure 2: Linear workflow for managing dry powder spills of bioactive intermediates.
References & Authority
-
Pfizer Inc. (2025). Safety Data Sheet: Axitinib (Inlyta). Retrieved from (Referenced for SAR toxicity data of indazole-pyridine scaffolds).
-
Occupational Safety and Health Administration (OSHA) . Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. .
-
European Chemicals Agency (ECHA) . Registration Dossier: Indazole. Retrieved from .
-
National Institutes of Health (NIH) . PubChem Compound Summary: this compound. .
-
SafeWork Australia . Guidance on the interpretation of workplace exposure standards for airborne contaminants. (Principles of handling NCEs).
Disclaimer: This guide assumes the compound is a Novel Chemical Entity (NCE) with unknown specific toxicology. Always default to the highest level of protection (OEB 3/4) when specific data is absent.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
